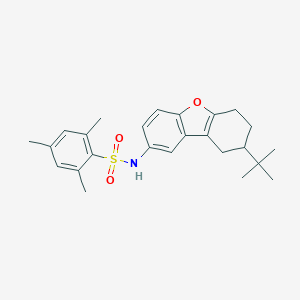

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-2,4,6-trimethylbenzenesulfonamide

Description

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a tetrahydrodibenzofuran scaffold substituted with a tert-butyl group and a 2,4,6-trimethylbenzenesulfonamide moiety. The tert-butyl group may enhance lipophilicity and metabolic stability, while the trimethylbenzenesulfonamide group could contribute to binding affinity via hydrophobic and π-π interactions.

Properties

IUPAC Name |

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO3S/c1-15-11-16(2)24(17(3)12-15)30(27,28)26-19-8-10-23-21(14-19)20-13-18(25(4,5)6)7-9-22(20)29-23/h8,10-12,14,18,26H,7,9,13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIMYSFCVVGLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. This core can be synthesized through a series of cyclization reactions involving aromatic precursors. The tert-butyl group is introduced via Friedel-Crafts alkylation, and the sulfonamide group is added through sulfonation followed by amide formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and alkylation steps, as well as continuous flow systems for sulfonation and amide formation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Research has indicated that sulfonamide derivatives can exhibit potent antitumor activity. N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-2,4,6-trimethylbenzenesulfonamide has been studied for its potential in inhibiting tumor growth. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .

1.2 Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. Studies suggest that its sulfonamide group contributes to its ability to inhibit bacterial growth by interfering with folate synthesis pathways in microorganisms . Its effectiveness against resistant strains makes it a candidate for further development in antimicrobial therapies.

Materials Science

2.1 Polymer Additives

This compound has been incorporated into polymer formulations to enhance thermal stability and mechanical properties. The compound acts as a stabilizer and plasticizer in polyolefins and other thermoplastics . Its inclusion improves the durability of materials used in automotive and construction applications.

2.2 Coatings and Sealants

The compound is also utilized in formulating advanced coatings and sealants that require enhanced resistance to environmental stressors such as UV radiation and moisture. The incorporation of this sulfonamide derivative into coating formulations has shown improved adhesion and longevity .

Environmental Applications

3.1 Water Treatment

Due to its chemical properties, this compound is being explored for use in water treatment processes. It can assist in the removal of heavy metals and organic pollutants from wastewater through adsorption mechanisms . Its effectiveness in binding with contaminants presents a viable option for improving water quality.

Case Studies

Mechanism of Action

The mechanism of action of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Comparison with Structurally Analogous Sulfonamide Derivatives

Functional Analogues from Medicinal Chemistry

- N-[3-[6-(5,6-Difluoro-1,3-benzothiazol-2-ylmethoxy)-4(R)-hydroxy-3,4-dihydro-2H-1-benzopyran-3(R)-ylmethyl]-4-methoxyphenyl]trifluoromethanesulfonamide (CAS 158102-93-3): This compound features a trifluoromethanesulfonamide group and a benzothiazole-benzopyran hybrid scaffold. Comparisons include: Electron-Withdrawing Groups: The trifluoromethyl group enhances metabolic resistance compared to the trimethylbenzenesulfonamide’s steric bulk. Biological Activity: Benzothiazole derivatives are known for kinase inhibition, suggesting divergent applications compared to dibenzofuran-based sulfonamides .

Comparative Data Table

Research Findings and Implications

- Synthetic Strategies : The high-yield mesylation and chiral auxiliary methods used for Compound 9 could inform the synthesis of the target compound, though steric hindrance from the tert-butyl group may require optimization.

- Structure-Activity Relationships (SAR) :

- The trimethylbenzenesulfonamide group in both Compound 9 and the target molecule likely enhances binding via hydrophobic interactions, whereas trifluoromethanesulfonamide in CAS 158102-93-3 prioritizes electronic effects .

- The tert-butyl group in the target compound may improve pharmacokinetic properties compared to the polar hydroxy-phenylpropan-2-yl group in Compound 7.

- Limitations : Direct biological data for the target compound are absent in the provided evidence; further studies are needed to validate its functional role.

Biological Activity

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-2,4,6-trimethylbenzenesulfonamide (commonly referred to as TDBS) is a synthetic compound that exhibits potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C25H31NO3S |

| Molecular Weight | 425.59 g/mol |

| InChI | InChI=1S/C25H31NO3S/c1-15... |

| InChIKey | NKIMYSFCVVGLKZ-UHFFFAOYSA-N |

| SMILES | N(S(c1c(cc(cc1C)C)C)(=O)=O)c1cc2c3c(CCC(C3)C(C)(C)C)oc2cc1 |

TDBS is characterized by a complex structure that includes a dibenzofuran moiety and a sulfonamide group. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological interactions.

Antimicrobial Properties

Research has indicated that TDBS exhibits antimicrobial activity against various bacterial strains. A study demonstrated that TDBS inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

TDBS has shown promise in reducing inflammation in preclinical models. In vitro studies revealed that TDBS can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This anti-inflammatory effect may be attributed to the modulation of signaling pathways involved in immune response.

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of TDBS on cancer cell lines have yielded encouraging results. TDBS was found to induce apoptosis in human cancer cells through the activation of caspase pathways. A detailed study on its effects on breast cancer cells indicated a significant reduction in cell viability at higher concentrations.

Case Studies and Research Findings

- Antimicrobial Activity Study : A comparative study evaluated the effectiveness of TDBS against standard antibiotic-resistant strains. Results indicated that TDBS had comparable or superior activity compared to conventional antibiotics, highlighting its potential as an alternative therapeutic agent .

- Inflammation Model : In an animal model of acute inflammation, administration of TDBS resulted in a marked decrease in edema and inflammatory markers compared to control groups. The study concluded that TDBS could serve as an adjunct therapy for inflammatory diseases .

- Cancer Cell Line Analysis : In vitro assays on MCF-7 breast cancer cells demonstrated that TDBS significantly inhibited cell proliferation and induced apoptosis at IC50 values lower than those observed for several existing chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.